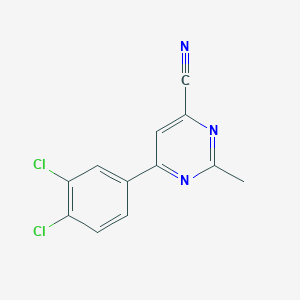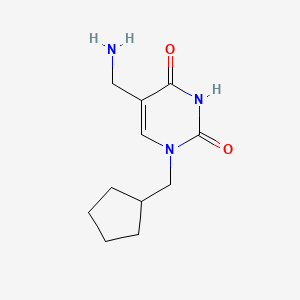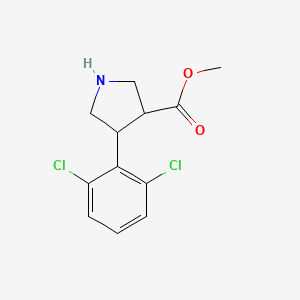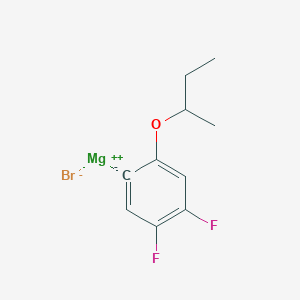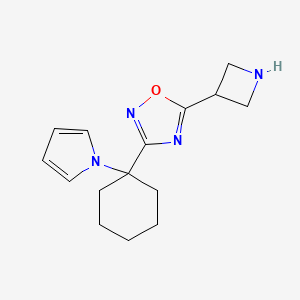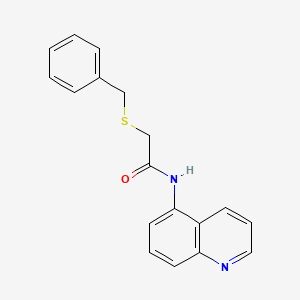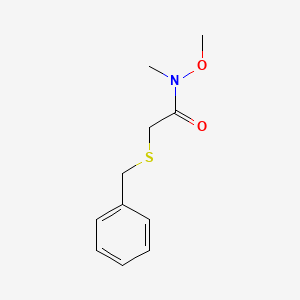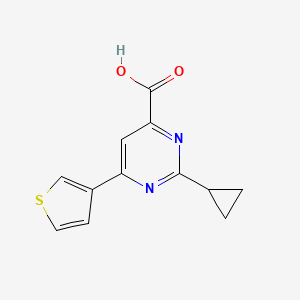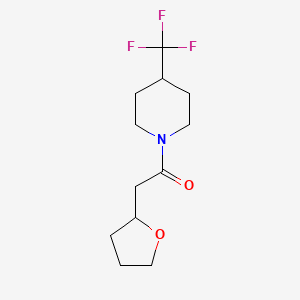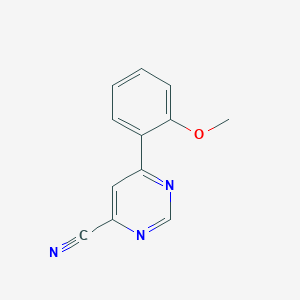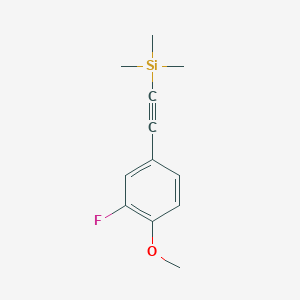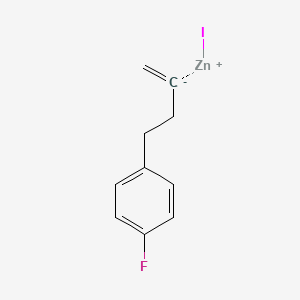
4-(4-Fluorophenyl)-2-butenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 4-(4-fluorophenyl)-2-butenyl group and an iodide ion. Organozinc compounds are known for their reactivity and are often used as intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-fluorophenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4−(4−Fluorophenyl)−2−butenyl bromide+Zn→4−(4−Fluorophenyl)−2−butenylzinc iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Medicinal Chemistry: Research into its potential therapeutic applications, including its use as an intermediate in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism by which 4-(4-Fluorophenyl)-2-butenylzinc iodide exerts its effects is primarily through its reactivity as an organozinc compound. The zinc atom in the compound acts as a nucleophile, facilitating various chemical reactions. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule, thereby forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
4-(4-Fluorophenyl)-2-butenyllithium: A lithium-based organometallic compound with higher reactivity compared to the zinc analog.
Uniqueness
4-(4-Fluorophenyl)-2-butenylzinc iodide is unique due to its balanced reactivity and stability. While magnesium and lithium analogs may offer higher reactivity, they are often less stable and more challenging to handle. The zinc compound provides a good compromise between reactivity and stability, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H10FIZn |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1-but-3-enyl-4-fluorobenzene;iodozinc(1+) |
InChI |
InChI=1S/C10H10F.HI.Zn/c1-2-3-4-9-5-7-10(11)8-6-9;;/h5-8H,1,3-4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QSEVDADKCNQXOV-UHFFFAOYSA-M |
SMILES canonique |
C=[C-]CCC1=CC=C(C=C1)F.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


